2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine
Description
Chemical Classification and Nomenclature
This compound belongs to the pyrrolopyridines class of heterocyclic compounds, which are characterized by the fusion of a pyrrole ring with a pyridine ring. According to the established nomenclature systems, this compound carries the Chemical Abstracts Service registry number 86847-74-7 and possesses a molecular formula of C₁₁H₁₄N₂ with a molecular weight of 174.25 atomic mass units. The compound's systematic name follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature, specifically utilizing the Hantzsch-Widman system that was developed in the late nineteenth century for naming nitrogen-containing heterocycles.
The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as CC(C)(C)C1=CC2=C(N1)N=CC=C2, which clearly indicates the positioning of the tert-butyl group at the 2-position of the pyrrolopyridine scaffold. This compound represents a specific example of substituted azaindoles, which are alternative designations for 1H-pyrrolo[2,3-b]pyridines that emphasize their structural relationship to indole systems with an incorporated nitrogen atom. The classification system places this compound within the broader category of bicyclic heterocycles, specifically those containing two different types of nitrogen-containing rings fused together.
The nomenclature also reflects the compound's position within the larger family of heterocyclic compounds, which constitute more than half of all known organic compounds and represent approximately 59% of drugs approved by regulatory authorities. The systematic naming convention allows for precise identification and differentiation from closely related structural isomers, such as pyrrolo[3,4-c]pyridines or other regioisomeric arrangements of the pyrrole-pyridine fusion pattern. This precision in nomenclature becomes particularly important when considering the distinct biological and chemical properties that can result from seemingly minor structural modifications.
Historical Context in Heterocyclic Chemistry
The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader scientific landscape. The foundations of heterocyclic chemistry were established during the early nineteenth century, with pivotal discoveries including Brugnatelli's isolation of alloxan from uric acid in 1818 and the subsequent identification of various nitrogen-containing ring systems. The discovery of pyrrole by Friedrich Ferdinand Runge in 1834 as a constituent of coal tar marked a crucial milestone in the understanding of five-membered nitrogen heterocycles. This early work laid the groundwork for the eventual recognition and synthesis of more complex bicyclic systems such as pyrrolopyridines.
The evolution of heterocyclic chemistry gained significant momentum during the latter half of the nineteenth century, particularly with the development of systematic nomenclature systems by Arthur Hantzsch and Oskar Widman in the 1880s. These pioneering chemists created the foundation for naming heterocyclic compounds that remains in use today, enabling the precise identification and classification of complex ring systems like pyrrolo[2,3-b]pyridines. The historical progression from simple heterocycles to more sophisticated bicyclic and polycyclic systems reflects the advancing understanding of chemical bonding and the increasing sophistication of synthetic methodologies.
The synthesis of pyrrolopyridine derivatives gained particular attention in the twentieth century as researchers began to appreciate the unique properties conferred by the fusion of pyrrole and pyridine rings. Early synthetic approaches to 1H-pyrrolo[2,3-b]pyridines were developed through modifications of established indole synthesis methods, including adaptations of the Madelung and Fischer syntheses. These historical synthetic developments provided the methodological foundation that eventually enabled the preparation of specifically substituted derivatives such as this compound.
The recognition of pyrrolopyridines as important scaffolds in chemical research evolved alongside advances in understanding structure-activity relationships and the development of more sophisticated analytical techniques. The historical context demonstrates how the study of compounds like this compound represents the culmination of nearly two centuries of progress in heterocyclic chemistry, building upon the foundational work of early organic chemists and incorporating modern synthetic and analytical capabilities.
Position in Pyrrolopyridine Research
This compound occupies a distinctive position within the broader field of pyrrolopyridine research, representing both a synthetic target and a structural motif for further chemical elaboration. The compound exemplifies the general characteristics of pyrrolopyridine systems, which are known for their ability to mimic the purine ring structure of adenosine triphosphate, making them valuable scaffolds for kinase inhibitor development. The specific substitution pattern with a tert-butyl group at the 2-position provides unique steric and electronic properties that distinguish this compound from other members of the pyrrolopyridine family.
Research investigations into 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated their capacity to undergo various chemical transformations, particularly electrophilic substitution reactions that occur predominantly at the 3-position of the pyrrolopyridine ring system. Studies have shown that these compounds readily participate in nitration, bromination, iodination, and reactions with Mannich bases, providing versatile synthetic pathways for structural modification. The presence of the tert-butyl substituent in the 2-position of the specific compound under discussion influences the reactivity patterns and can affect the regioselectivity of subsequent chemical transformations.
The compound serves as a representative example of how structural modifications to the pyrrolopyridine core can influence chemical and physical properties. Research has established that alkyl substitutions, particularly bulky groups like tert-butyl, can significantly impact the compound's behavior in chemical reactions and its potential interactions with biological targets. The steric bulk of the tert-butyl group creates specific spatial requirements that can enhance selectivity in chemical transformations and potentially improve the specificity of biological interactions.
Contemporary research efforts involving pyrrolopyridine derivatives have expanded to include their use as intermediates in the synthesis of more complex molecular architectures. The this compound structure provides a foundation for further synthetic elaboration through cross-coupling reactions, condensation processes, and other modern synthetic methodologies. This versatility in synthetic applications positions the compound as a valuable building block in medicinal chemistry and materials science research programs.
General Significance in Chemical Research
The general significance of this compound in chemical research extends beyond its specific structural features to encompass its role as a representative member of an important class of heterocyclic compounds. The pyrrolopyridine scaffold has gained recognition as a privileged structure in chemical research due to its occurrence in natural products and its utility in synthetic chemistry applications. The compound contributes to fundamental understanding of heterocyclic chemistry principles, including aromaticity, electronic distribution, and structure-property relationships in bicyclic nitrogen heterocycles.
The research significance of this compound is further enhanced by its potential applications in various fields of chemical investigation. Pyrrolopyridine derivatives have demonstrated utility as ligands in coordination chemistry, as building blocks for functional materials, and as precursors for biologically active compounds. The specific structural features of this compound, including its substitution pattern and electronic properties, make it a valuable model compound for studying the effects of structural modifications on chemical behavior and reactivity.
The compound also serves an important role in advancing synthetic methodology development, as the challenges associated with preparing substituted pyrrolopyridines have driven innovations in heterocyclic synthesis. Research efforts focused on improving synthetic routes to compounds like this compound have contributed to the development of new catalytic processes, cross-coupling methodologies, and ring-forming reactions. These methodological advances have broader implications for the synthesis of complex heterocyclic systems and have contributed to the overall advancement of synthetic organic chemistry.
The significance of this compound in chemical research is also reflected in its role as a structural component in larger molecular frameworks. The compound can serve as a core structure for the development of molecular probes, functional materials, and other specialized chemical entities that require the unique properties conferred by the pyrrolopyridine system. This versatility underscores the importance of continuing research into substituted pyrrolopyridines and their applications across diverse areas of chemical science.
Properties
IUPAC Name |
2-tert-butyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-7-8-5-4-6-12-10(8)13-9/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVOATWKIJYDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363318 | |
| Record name | 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-74-7 | |
| Record name | 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine | |
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Preparation Methods
Suzuki–Miyaura Cross-Coupling for Aryl Substitution
A common approach to introduce aryl or alkyl substituents at specific positions on the pyrrolo[2,3-b]pyridine core is the Suzuki–Miyaura cross-coupling reaction. This method involves coupling a halogenated pyrrolo[2,3-b]pyridine intermediate with an organoboron reagent under palladium catalysis.
- Typical Conditions:
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Base: Potassium carbonate
- Solvent: Mixture of dioxane and water (approx. 2.5:1)
- Temperature: 80 °C to reflux
- Time: 1 to 16 hours
- Example:
For the tert-butyl substitution at the 2-position, a similar strategy can be employed using tert-butyl boronic acid or related boronate esters, although direct tert-butylation may require alternative approaches due to steric hindrance.
Bromination and Tosylation
Selective bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF) at low to room temperature.
- Bromination time ranges from 10 minutes to 16 hours depending on reagents and conditions.
- The brominated intermediate can be further treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., aqueous sodium hydroxide) to introduce a tosyl group, facilitating subsequent nucleophilic substitutions or cyclizations.
Protective Group Strategies and Deprotection
Protective groups such as trimethylsilylethoxymethyl (SEM) are used to mask reactive sites (e.g., hydroxyl or pyrrole nitrogen) during multi-step syntheses to prevent side reactions.
- Deprotection typically involves treatment with trifluoroacetic acid (TFA) followed by a basic step to remove the protective group and release the free amine or hydroxyl.
- Careful control of deprotection conditions is necessary to avoid side products such as tricyclic azaindoles formed by formaldehyde release during SEM removal.
Cyclization via Condensation Reactions
An alternative synthetic route involves condensation of substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with reagents such as acetylacetone, ethyl cyanoacetate, or malononitrile under reflux in acetic acid with catalytic hydrochloric acid.
- This method yields various 1H-pyrrolo[2,3-b]pyridine derivatives after purification by silica gel chromatography.
- Reaction times are typically around 4 hours.
- The Suzuki–Miyaura cross-coupling is a robust and widely used method for functionalizing the pyrrolo[2,3-b]pyridine core, allowing for diverse substitution patterns including aryl and heteroaryl groups.
- Bromination and tosylation steps provide versatile intermediates for further nucleophilic substitution or cross-coupling reactions, enabling structural diversification.
- Protective group strategies, especially SEM protection, are critical for successful multi-step syntheses but require careful deprotection to avoid side reactions and maximize yield.
- Condensation reactions using amino-pyrrole-carbonitrile derivatives offer an alternative route to the pyrrolo[2,3-b]pyridine scaffold, useful for generating libraries of analogs with varied substituents.
- The tert-butyl group introduction at the 2-position may be achieved via cross-coupling with tert-butyl boron reagents or through alkylation strategies, although specific detailed protocols for this exact substitution are less commonly reported and may require optimization.
The preparation of 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine involves advanced synthetic organic chemistry techniques centered on palladium-catalyzed cross-coupling, selective halogenation, protective group chemistry, and condensation reactions. The Suzuki–Miyaura coupling remains the cornerstone for introducing substituents such as the tert-butyl group, supported by bromination and tosylation to generate reactive intermediates. Protective group management is essential to maintain functional group integrity throughout the synthesis. These methods collectively enable the efficient and versatile synthesis of this important heterocyclic compound for further pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often under the influence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Key Structural and Functional Differences
In contrast, 5-CF₃ derivatives optimize hydrogen bonding with residues like G485 in FGFR1, enhancing inhibitory potency .
Biological Activity: Antitumor Activity: Nortopsentin analogues (e.g., compound 3f) with thiazole-indole substituents show potent antitumor effects in peritoneal mesothelioma models (58–75% tumor inhibition) . Luminescence: Pyridyl-substituted derivatives form stable boron adducts with applications in light-emitting materials .
Synthetic Routes :
- 2-(Tert-butyl) derivatives : Synthesized via palladium-catalyzed cross-coupling or alkylation reactions (e.g., tert-butyl bromides with pyrrolo[2,3-b]pyridine cores) .
- 3,5-Disubstituted derivatives : Prepared using Suzuki-Miyaura coupling (e.g., 5-bromo intermediates with aryl boronic acids) followed by nitro reduction and acylation .
Biological Activity
2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of various therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 173.25 g/mol. The structure features a pyrrolopyridine core with a tert-butyl substituent at the 2-position, which is significant for its biological interactions.
Research indicates that this compound exhibits inhibitory activity against specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). This inhibition can affect various signaling pathways involved in cell proliferation and survival.
Table 1: Inhibitory Activity Against Kinases
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Inhibitors targeting MPS1 (Monopolar Spindle 1) have demonstrated effectiveness in reducing tumor growth in xenograft models. The compound's ability to stabilize an inactive conformation of MPS1 suggests its potential as an anticancer agent .
- Neurodegenerative Diseases : The compound's role as a DYRK1A inhibitor positions it as a candidate for treating conditions such as Alzheimer's disease, where DYRK1A is implicated in tau phosphorylation and neuroinflammation .
- Inflammation : Studies have indicated that derivatives of this compound possess anti-inflammatory properties, making them candidates for treating autoimmune disorders .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on MPS1 Inhibition : A study demonstrated that the compound inhibited MPS1 with an IC50 of 0.025 μM in HCT116 human colon cancer cells. This inhibition correlated with reduced cell proliferation in vitro .
- DYRK1A Inhibition and Anti-inflammatory Effects : Another study reported that derivatives exhibited nanomolar-level inhibitory activity against DYRK1A and demonstrated significant antioxidant effects in LPS-induced pro-inflammatory response evaluations in BV2 microglial cells .
Q & A
Q. What synthetic strategies are effective for introducing the tert-butyl group into pyrrolo[2,3-b]pyridine scaffolds?
The tert-butyl group is typically introduced via alkylation or nucleophilic substitution. For example, tert-butyl esters can be formed using Boc-protected intermediates under basic conditions (e.g., NaH/THF). In one protocol, NaH and methyl iodide were used to methylate pyrrolo[2,3-b]pyridine, followed by nitration and Suzuki-Miyaura coupling to install aryl groups . Protecting group strategies (e.g., Boc) are critical to prevent undesired side reactions during functionalization.
Q. How can regioselectivity challenges be addressed during substitution reactions on pyrrolo[2,3-b]pyridine?
Regioselectivity is influenced by electronic and steric factors. For halogenation, N-iodosuccinimide (NIS) selectively targets the 3-position of pyrrolo[2,3-b]pyridine in acetone . Boronic acid cross-coupling (Suzuki-Miyaura) with Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C enables regioselective arylations at the 5-position . Computational modeling (DFT) can predict reactive sites to guide experimental design.
Q. What analytical techniques are essential for characterizing 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine derivatives?
Key methods include:
- NMR : ¹H/¹³C/DEPT for structural elucidation and confirming substitution patterns .
- HRMS : Validates molecular weight and purity.
- X-ray crystallography : Resolves ambiguities in regiochemistry and stereochemistry .
- HPLC : Monitors reaction progress and purity, especially for intermediates prone to degradation.
Advanced Research Questions
Q. How do structural modifications of this compound impact potency in kinase inhibition?
Structure-activity relationship (SAR) studies reveal that substituents at the 3- and 5-positions significantly affect binding to kinases like BTK and VEGFR. For instance, electron-withdrawing groups (e.g., nitro) at the 3-position enhance BTK inhibition (IC₅₀ < 10 nM), while bulky tert-butyl groups improve selectivity by reducing off-target interactions . Molecular docking and MD simulations can optimize steric and electronic complementarity to ATP-binding pockets.
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., enzyme vs. cell-based assays). To address this:
Q. How can metabolic stability of this compound derivatives be improved for in vivo applications?
Strategies include:
- Bioisosteric replacement : Swapping labile esters (e.g., methyl benzoate) with stable heterocycles .
- Deuterium incorporation : Reduces CYP450-mediated oxidation at vulnerable positions.
- Prodrug design : Mask polar groups (e.g., carboxylic acids) to enhance bioavailability . Microsomal stability assays (human/rat liver microsomes) and PK/PD modeling guide optimization.
Q. What multi-step synthesis routes optimize yield for complex this compound derivatives?
A representative route involves:
- Step 1 : Boc protection of pyrrolo[2,3-b]pyridine using Boc₂O and DMAP in CH₂Cl₂ .
- Step 2 : Regioselective iodination with NIS .
- Step 3 : Suzuki-Miyaura coupling with aryl boronic acids .
- Step 4 : Deprotection under acidic conditions (TFA/CH₂Cl₂). Process intensification (e.g., flow chemistry) reduces intermediate isolation steps and improves overall yield (>60%) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
